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molecular formula C5H4N2O B1374316 5-Methyloxazole-4-carbonitrile CAS No. 1240598-07-5

5-Methyloxazole-4-carbonitrile

Cat. No. B1374316
M. Wt: 108.1 g/mol
InChI Key: YLZGEAQDTXBPOC-UHFFFAOYSA-N
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Patent
US09447086B2

Procedure details

To a solution of 5-methyloxazole-4-carbonitrile AA (0.76 g, 7.0 mmol) in anhydrous MeOH (30 mL) was added MeONa (0.57 g, 10 mmol), after stirred at 35° C. under nitrogen for 3 h, NH4Cl (0.75 g, 14 mmol) was added, refluxed for 2 h. The solvent was removed and the residue was purified by flash chromatography (Biotage, 40 g silica gel, MeOH in DCM 5%˜35%) to afford brown solid AB (587 mg, 67%). 1H NMR (DMSO-d6, 400 MHz) δ ppm: 9.11-9.19 (m, 3H), 8.60 (s, 1H), 2.59 (s, 3H). MS: calc'd (MH+) 126, measured (MH+) 126.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeONa
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][CH:5]=[N:4][C:3]=1[C:7]#[N:8].CO[Na].[NH4+:12].[Cl-]>CO>[CH3:1][C:2]1[O:6][CH:5]=[N:4][C:3]=1[C:7]([NH2:12])=[NH:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N=CO1)C#N
Name
MeONa
Quantity
0.57 g
Type
reactant
Smiles
CO[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
after stirred at 35° C. under nitrogen for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Biotage, 40 g silica gel, MeOH in DCM 5%˜35%)
CUSTOM
Type
CUSTOM
Details
to afford brown solid AB (587 mg, 67%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=C(N=CO1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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